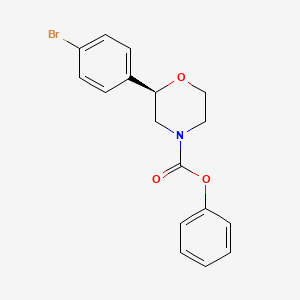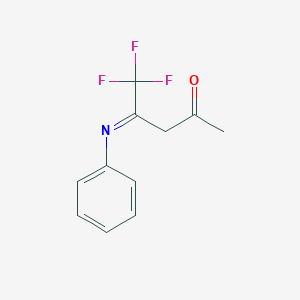
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine is a peptide composed of five amino acids: histidine, cysteine, alanine, asparagine, and histidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: DTT or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Imidazole can react with alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Alkylated histidine derivatives.
Aplicaciones Científicas De Investigación
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine involves its interaction with various molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residues can participate in metal ion coordination, affecting enzymatic activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar properties but lacks the cysteine and asparagine residues.
L-Cysteinyl-L-alanyl-L-histidine: Contains cysteine and histidine but lacks asparagine.
Uniqueness
L-Histidyl-L-cysteinyl-L-alanyl-L-asparaginyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
843610-83-3 |
|---|---|
Fórmula molecular |
C22H32N10O7S |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H32N10O7S/c1-10(29-21(37)16(7-40)32-19(35)13(23)2-11-5-25-8-27-11)18(34)30-14(4-17(24)33)20(36)31-15(22(38)39)3-12-6-26-9-28-12/h5-6,8-10,13-16,40H,2-4,7,23H2,1H3,(H2,24,33)(H,25,27)(H,26,28)(H,29,37)(H,30,34)(H,31,36)(H,32,35)(H,38,39)/t10-,13-,14-,15-,16-/m0/s1 |
Clave InChI |
SEZPHTVTCOCOJQ-QZXGQWDYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES canónico |
CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)

![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






